physicochemical properties of 1-benzyl-N-methylpiperidine-4-carboxamide
physicochemical properties of 1-benzyl-N-methylpiperidine-4-carboxamide
Physicochemical Profiling and Synthetic Workflows of 1-Benzyl-N-methylpiperidine-4-carboxamide: A Technical Guide for Drug Development
Executive Summary
As a Senior Application Scientist, I frequently encounter piperidine derivatives that serve as foundational scaffolds in modern drug discovery. Among these, 1-benzyl-N-methylpiperidine-4-carboxamide (CAS: 280111-63-9) stands out as a highly versatile building block[1]. Functionally, it acts as a critical intermediate in the synthesis of neurotherapeutics targeting acetylcholinesterase (AChE) and oncology candidates modulating cyclin-dependent kinase 2 (CDK2)[2][3]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and analytical protocols, designed to empower researchers with self-validating workflows and mechanistic insights.
Chemical Identity & Structural Descriptors
To ensure unambiguous identification across global supply chains and regulatory submissions, the core structural descriptors of 1-benzyl-N-methylpiperidine-4-carboxamide are summarized below. The molecule features a basic tertiary amine within the piperidine ring and a neutral, hydrogen-bonding carboxamide group[2].
Table 1: Chemical Identifiers
| Descriptor | Value |
|---|---|
| IUPAC Name | 1-benzyl-N-methylpiperidine-4-carboxamide |
| CAS Registry Number | 280111-63-9[1] |
| Molecular Formula | C14H20N2O[1] |
| Molecular Weight | 232.32 g/mol [1] |
| SMILES | CNC(=O)C1CCN(CC1)CC2=CC=CC=C2[2] |
| InChIKey | MKQRPOKJNOOUIN-UHFFFAOYSA-N[2] |
Physicochemical Properties & Formulation Causality
Understanding the physicochemical behavior of this compound is critical for both downstream synthesis and formulation. The dual nature of its functional groups—a lipophilic benzyl moiety and a polar amide—dictates its solubility and interaction profiles[3].
Table 2: Physicochemical Profile
| Parameter | Description / Value |
|---|---|
| Appearance | White to off-white solid[2] |
| Aqueous Solubility | Limited (requires pH adjustment for dissolution)[2] |
| Organic Solubility | Soluble in Dichloromethane (DCM), Ethanol, and DMSO[2] |
| Stability | Stable under standard conditions; degrades at extreme pH[2] |
| Estimated pKa | ~9.0 – 9.5 (Piperidine Nitrogen) |
| Estimated LogP | ~1.5 – 2.0 |
Mechanistic Insight: The limited aqueous solubility of the free base is a direct consequence of its lipophilic benzyl group. However, the basicity of the piperidine nitrogen (pKa ~9.5) allows for pH-dependent solubility. By lowering the pH below 7.0 using mineral acids (e.g., HCl), the nitrogen becomes protonated, forming a highly water-soluble hydrochloride salt. Conversely, the carboxamide group is resistant to protonation under standard physiological conditions, serving primarily as a hydrogen-bond donor/acceptor to enhance target receptor affinity[4]. Extreme pH conditions must be avoided during storage to prevent the hydrolysis of the amide bond into its corresponding carboxylic acid and methylamine[2].
Synthetic Methodology & Process Chemistry
The synthesis of 1-benzyl-N-methylpiperidine-4-carboxamide is typically achieved through a two-step sequence: N-benzylation followed by amidation[3]. The following protocol is designed as a self-validating system to ensure maximum yield and purity.
Experimental Protocol: Two-Step Synthesis
Step 1: N-Benzylation
-
Reaction: Dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 2.0 eq) and Benzyl chloride (1.1 eq).
-
Causality: K₂CO₃ is selected as a heterogeneous base because it effectively scavenges the HCl byproduct without hydrolyzing the solvent or reagents. Neutralizing the acid is critical; otherwise, the secondary amine of the piperidine would protonate, quenching its nucleophilicity and stalling the reaction[3].
-
Self-Validation (In-Process Control): Aliquot 10 µL of the mixture, dilute in Methanol, and analyze via LC-MS. The step is validated as complete when the starting material peak is <1% relative to the intermediate mass (m/z 220 [M+H]⁺).
Step 2: Amidation
-
Reaction: Dissolve the isolated 1-benzylpiperidine-4-carboxylic acid in Dichloromethane (DCM). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Finally, add Methylamine hydrochloride (1.5 eq).
-
Causality: EDC/HOBt is chosen over harsh reagents like thionyl chloride to prevent the potential cleavage of the benzyl group. DIPEA is crucial here to liberate the methylamine free base from its hydrochloride salt in situ, allowing it to attack the activated HOBt-ester.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The disappearance of the baseline-retained carboxylic acid and the emergence of a high-Rf spot confirms successful amidation.
Fig 1. Step-by-step synthetic workflow for 1-benzyl-N-methylpiperidine-4-carboxamide.
Pharmacological Relevance & Mechanism of Action
1-Benzyl-N-methylpiperidine-4-carboxamide is a privileged scaffold in medicinal chemistry, primarily utilized in two distinct therapeutic areas:
-
Neurodegenerative Diseases (Alzheimer's): The benzylpiperidine moiety structurally mimics the pharmacophore of Donepezil[5]. It acts by orienting the benzyl group into the catalytic anionic site of Acetylcholinesterase (AChE), while the protonated piperidine nitrogen interacts with the peripheral binding site via cation-π interactions. This inhibits the breakdown of acetylcholine, enhancing synaptic transmission[3][4].
-
Oncology (CDK2 Inhibition): Derivatives of this compound (e.g., BMS-387032) function as potent, ATP-competitive inhibitors of the CDK2/Cyclin E complex. By occupying the ATP-binding pocket of the kinase, they prevent the phosphorylation of downstream targets, leading to cell cycle arrest and antitumor activity[2][3].
Fig 2. Dual pharmacological signaling modulation by piperidinecarboxamide derivatives.
Analytical Characterization Protocols
To guarantee the scientific integrity of the synthesized compound, robust analytical characterization is mandatory.
Experimental Protocol: HPLC-UV Purity Analysis
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Causality of Mobile Phase Selection: Because the compound contains a basic tertiary amine, using a neutral mobile phase would result in partial ionization, leading to severe peak tailing and poor resolution. The addition of 0.1% TFA lowers the pH to ~2.0, ensuring the piperidine nitrogen is fully protonated. This creates a uniform ionic state that interacts predictably with the hydrophobic C18 stationary phase, yielding sharp, symmetrical peaks.
-
Self-Validation (System Suitability Test): Prior to sample injection, run a standard solution of benzylamine. The chromatographic system is only validated for use if the theoretical plate count exceeds 5,000 and the tailing factor is strictly <1.5.
References
-
UPSpace Repository. "The synthesis of analogues and bioisosteres of the acetylcholinesterase inhibitor donepezil in an attempt to identify novel anti-Alzheimer's agents". Available at:[Link]
-
PLOS. "The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition". Available at:[Link]
